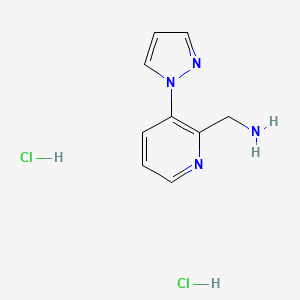

(3-Pyrazol-1-ylpyridin-2-yl)methanamine;dihydrochloride

Description

(3-Pyrazol-1-ylpyridin-2-yl)methanamine dihydrochloride is a heterocyclic organic compound featuring a pyridine ring fused with a pyrazole moiety, substituted with a methanamine group. The dihydrochloride salt enhances its solubility and stability, making it suitable for pharmaceutical and biochemical applications.

Properties

IUPAC Name |

(3-pyrazol-1-ylpyridin-2-yl)methanamine;dihydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N4.2ClH/c10-7-8-9(3-1-4-11-8)13-6-2-5-12-13;;/h1-6H,7,10H2;2*1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KEOFMJMYJLSNBV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1)CN)N2C=CC=N2.Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12Cl2N4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Pyrazol-1-ylpyridin-2-yl)methanamine;dihydrochloride typically involves the reaction of pyrazole derivatives with pyridine derivatives under specific conditions. One common method involves the use of a base such as sodium hydride (NaH) to deprotonate the pyrazole, followed by nucleophilic substitution with a pyridine derivative .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

(3-Pyrazol-1-ylpyridin-2-yl)methanamine;dihydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amine derivatives .

Scientific Research Applications

Chemistry

In chemistry, (3-Pyrazol-1-ylpyridin-2-yl)methanamine;dihydrochloride is used as a building block for the synthesis of more complex heterocyclic compounds. Its unique structure allows for the creation of diverse chemical libraries for drug discovery .

Biology

In biological research, this compound is used as a ligand in the study of enzyme mechanisms and receptor interactions. Its ability to form stable complexes with metal ions makes it valuable in bioinorganic chemistry .

Medicine

Its derivatives are being investigated for their antimicrobial, anti-inflammatory, and anticancer properties .

Industry

In the industrial sector, this compound is used in the development of new materials, including polymers and catalysts. Its versatility and stability make it suitable for various industrial applications .

Mechanism of Action

The mechanism of action of (3-Pyrazol-1-ylpyridin-2-yl)methanamine;dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the target and the context of its use. The pathways involved often include binding to active sites or allosteric sites, leading to changes in the activity of the target molecule .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs, their molecular properties, and substituent variations:

Key Structural and Functional Differences:

Heterocyclic Core Variations: The target compound combines pyridine and pyrazole rings, whereas analogs like 1-(3-Pyridin-3-ylisoxazol-5-yl)methanamine dihydrochloride () replace pyrazole with isoxazole, altering electronic properties and hydrogen-bonding capacity .

Substituent Effects: Methyl groups (e.g., in and ) enhance steric bulk and may improve target binding affinity.

highlights pyrazole-pyridine derivatives as inhibitors of human dihydroorotate dehydrogenase (DHODH), a target for autoimmune diseases, indicating possible therapeutic overlap for the target compound .

Analytical Data:

- NMR and HRMS : Structural confirmation for analogs (e.g., in ) relies on ¹H/¹³C NMR for substituent identification and high-resolution mass spectrometry (HRMS) for molecular weight validation .

Biological Activity

Overview

(3-Pyrazol-1-ylpyridin-2-yl)methanamine;dihydrochloride is a heterocyclic compound characterized by its unique structure, which incorporates both pyrazole and pyridine rings. This compound has garnered attention in medicinal chemistry due to its diverse biological activities, including potential applications in antimicrobial, anti-inflammatory, and anticancer therapies. The molecular formula is C9H10N4·2ClH, indicating the presence of two hydrochloride ions that enhance its solubility and stability.

The biological activity of (3-Pyrazol-1-ylpyridin-2-yl)methanamine;dihydrochloride is primarily attributed to its interactions with specific molecular targets, such as enzymes and receptors. The compound can act as either an inhibitor or an activator depending on the target. Its mechanism often involves binding to active sites or allosteric sites of enzymes, leading to modulation of their activity. This property makes it a valuable tool in biochemical research and drug development.

Antimicrobial Activity

Research indicates that derivatives of (3-Pyrazol-1-ylpyridin-2-yl)methanamine;dihydrochloride exhibit significant antimicrobial properties. For instance, studies have shown that certain pyrazole derivatives possess notable antifungal activity against various pathogens. The compound's ability to inhibit microbial growth makes it a candidate for further exploration in the development of new antimicrobial agents .

Anticancer Properties

Studies have demonstrated that pyrazole-containing compounds can exhibit cytotoxic effects against cancer cell lines. For example, some synthesized pyrazoles have shown enhanced activity against MCF-7 and MDA-MB-231 breast cancer cells, especially when combined with doxorubicin, leading to significant synergistic effects . The mechanism underlying this activity may involve apoptosis induction and modulation of cell cycle progression.

Anti-inflammatory Effects

The anti-inflammatory potential of (3-Pyrazol-1-ylpyridin-2-yl)methanamine;dihydrochloride is also noteworthy. Compounds with similar structures have been investigated for their ability to inhibit inflammatory pathways, which could be beneficial in treating conditions such as rheumatoid arthritis and other inflammatory diseases .

Study 1: Antimalarial Activity

A study focusing on the optimization of phenotypic hits against Plasmodium falciparum identified compounds structurally related to (3-Pyrazol-1-ylpyridin-2-yl)methanamine;dihydrochloride as promising antimalarials. One compound demonstrated a 96% reduction in parasitemia in a mouse model when administered at 30 mg/kg orally for four days . This highlights the compound's potential in malaria treatment.

Study 2: Enzyme Inhibition

In biochemical assays, (3-Pyrazol-1-ylpyridin-2-yl)methanamine;dihydrochloride has been utilized as a ligand for studying enzyme mechanisms. Its ability to bind to specific enzymes allows researchers to elucidate pathways involved in various biological processes, making it a crucial component in drug discovery efforts.

Comparative Analysis with Similar Compounds

| Compound Name | Structure | Biological Activity |

|---|---|---|

| (3-(1H-Pyrazol-1-yl)pyridin-2-yl)methanol | Contains hydroxyl group | Moderate antimicrobial activity |

| (3-(1H-Pyrazol-1-yl)pyridin-2-yl)acetonitrile | Contains nitrile group | Limited anticancer activity |

| (3-(1H-Pyrazol-1-yl)pyridin-2-yl)carboxamide | Contains carboxamide group | Enhanced anti-inflammatory effects |

The unique dihydrochloride form of (3-Pyrazol-1-ylpyridin-2-yl)methanamine enhances its solubility compared to its analogs, potentially increasing its bioavailability and efficacy in biological applications.

Q & A

Basic: What synthetic strategies are recommended for preparing (3-Pyrazol-1-ylpyridin-2-yl)methanamine dihydrochloride?

Methodological Answer:

A common approach involves coupling pyrazole derivatives with pyridine scaffolds via Buchwald-Hartwig amination or nucleophilic substitution, followed by dihydrochloride salt formation. For example:

Pyrazole-Pyridine Coupling : React 1H-pyrazole with 2-chloropyridine under Pd-catalyzed conditions to form the 3-Pyrazol-1-ylpyridine intermediate .

Amination : Introduce the methanamine group via reductive amination or direct substitution, using NaBHCN or NH in THF.

Salt Formation : Treat the free base with HCl in ethanol/water to precipitate the dihydrochloride salt. Monitor pH to ensure stoichiometric HCl incorporation .

Basic: How should researchers characterize purity and structural integrity of this compound?

Methodological Answer:

Use a multi-technique approach:

- HPLC/LC-MS : Quantify purity (>95%) using a C18 column with UV detection at 254 nm and mobile phase (e.g., 0.1% TFA in acetonitrile/water) .

- NMR : Confirm structure via H and C NMR. Key signals include pyrazole protons (δ 7.8–8.2 ppm), pyridine aromatic protons (δ 7.3–8.5 ppm), and methanamine protons (δ 3.1–3.5 ppm) .

- Elemental Analysis : Verify Cl content (theoretical ~22.5% for dihydrochloride) .

Advanced: How can researchers resolve discrepancies in reported solubility data across studies?

Methodological Answer:

Contradictions often arise from pH and counterion effects. To standardize protocols:

pH-Dependent Solubility : Test solubility in buffered solutions (pH 1–10) using UV-Vis spectroscopy. The dihydrochloride form is highly soluble in acidic media (pH < 3) but precipitates at neutral pH .

Counterion Screening : Compare solubility with alternative salts (e.g., trifluoroacetate) in DMSO or PBS. Dihydrochloride salts generally show better aqueous stability .

Dynamic Light Scattering (DLS) : Assess aggregation in solution, which may skew solubility measurements .

Advanced: What experimental designs are optimal for analyzing its binding affinity to neurological targets?

Methodological Answer:

Surface Plasmon Resonance (SPR) : Immobilize target receptors (e.g., serotonin transporters) on a sensor chip. Measure binding kinetics (K, k/k) at varying compound concentrations (1 nM–10 µM) .

Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) by titrating the compound into receptor solutions. Use 20 mM phosphate buffer (pH 7.4) to mimic physiological conditions .

Computational Docking : Perform molecular docking (AutoDock Vina) using receptor crystal structures (PDB ID: e.g., 5I6X). Validate with mutagenesis studies on key binding residues .

Basic: What are the recommended storage conditions to ensure compound stability?

Methodological Answer:

- Temperature : Store at –20°C in airtight, light-resistant vials to prevent degradation.

- Humidity Control : Use desiccants (silica gel) to avoid hygroscopic clumping.

- Solvent Compatibility : For long-term storage in solution, use anhydrous DMSO (sealed under argon) and avoid freeze-thaw cycles .

Advanced: How to design analogs for structure-activity relationship (SAR) studies?

Methodological Answer:

Core Modifications :

- Pyrazole Ring : Introduce electron-withdrawing groups (e.g., –CF) at position 5 to enhance metabolic stability .

- Pyridine Substitution : Replace pyridine with pyridazine (as in ) to alter receptor selectivity.

Amine Functionalization : Replace methanamine with bulkier groups (e.g., cyclopropylmethyl) to assess steric effects on binding .

Salt Variants : Synthesize mesylate or tosylate salts to compare bioavailability in in vivo models .

Advanced: How to address conflicting cytotoxicity data in cell-based assays?

Methodological Answer:

Assay Optimization :

- Cell Line Validation : Use authenticated lines (e.g., HEK293 vs. SH-SY5Y) and control for passage number.

- Dose-Response Curves : Test concentrations from 1 nM to 100 µM, using Alamar Blue or MTT assays. IC values should be triplicated .

Off-Target Screening : Perform kinase profiling (Eurofins KinaseProfiler) to identify unintended interactions .

Metabolic Stability : Pre-incubate compounds with liver microsomes (human/rat) to assess CYP-mediated inactivation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.